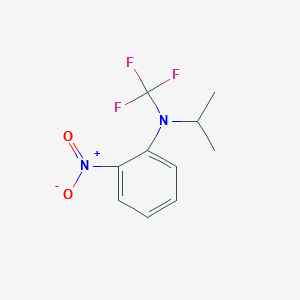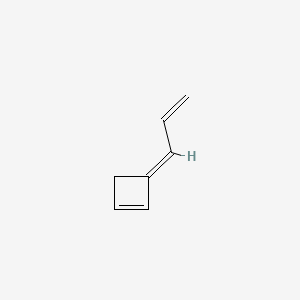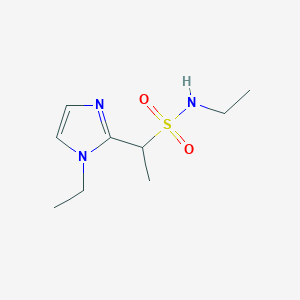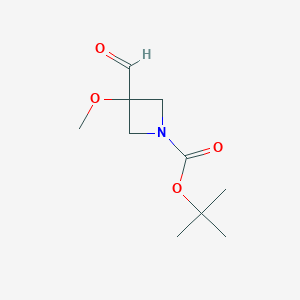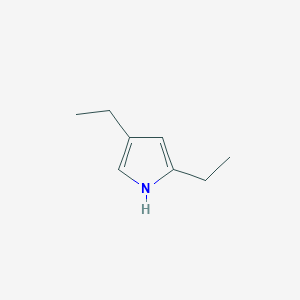
1H-Pyrrole, 2,4-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,4-diethyl- is a heterocyclic organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, where two ethyl groups are substituted at the 2nd and 4th positions of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2,4-diethyl- can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of pyrroles often involves catalytic processes. For instance, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents . This method is environmentally friendly as it produces water and molecular hydrogen as by-products.
化学反应分析
Types of Reactions: 1H-Pyrrole, 2,4-diethyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents like copper(II) and air.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: Pyrroles react with halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Copper(II) and air are common oxidizing agents.
Substitution: Halogenating agents like NCS and NBS are used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
1H-Pyrrole, 2,4-diethyl- has various applications in scientific research:
作用机制
The mechanism of action of 1H-Pyrrole, 2,4-diethyl- involves its interaction with molecular targets and pathways. Pyrroles can act as inhibitors of enzymes and receptors, affecting various biological processes. For example, pyrrole derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .
相似化合物的比较
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: 1H-Pyrrole, 2,4-diethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 1H-Pyrrole, 2,4-dimethyl-, the ethyl groups in 1H-Pyrrole, 2,4-diethyl- provide different steric and electronic effects, potentially leading to distinct chemical and biological properties .
属性
CAS 编号 |
90154-78-2 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.20 g/mol |
IUPAC 名称 |
2,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-3-7-5-8(4-2)9-6-7/h5-6,9H,3-4H2,1-2H3 |
InChI 键 |
SFAFICKQFNSRHC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CN1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


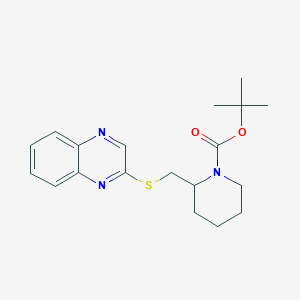
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)
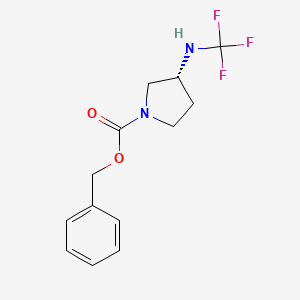
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)

![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

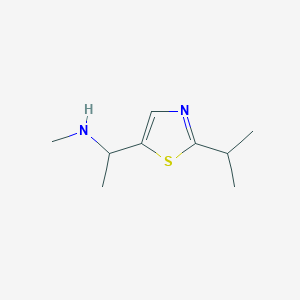
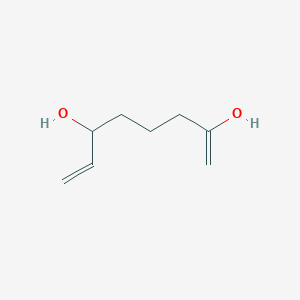
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
